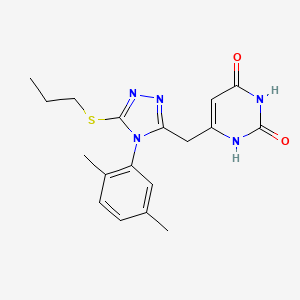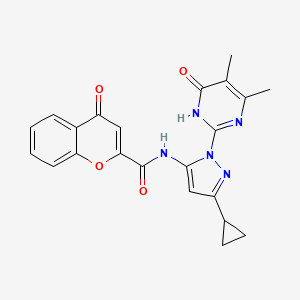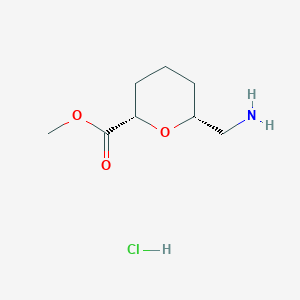
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds such as N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopropyloxamide and ‘N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-diethoxyethyl)oxamide is often used in scientific research due to their diverse applications in various fields. Their unique structure allows for the exploration of new possibilities in drug discovery, material science, and chemical synthesis.Molecular Structure Analysis
The structure of [2-[(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)amino]-2-oxoethyl] acetate contains total 40 bond(s); 22 non-H bond(s), 9 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), 1 secondary amide(s) (aliphatic), and 1 tertiary amide(s) (aliphatic) .Scientific Research Applications
Psycho- and Neurotropic Profiling
Novel psychoactive and neurotropic properties of quinoline derivatives have been explored, revealing promising substances with specific effects such as sedation, anti-amnesic activity, anti-anxiety action, and considerable antihypoxic effect. These findings suggest potential applications in the development of treatments for various neurological conditions (Podolsky, Shtrygol’, & Zubkov, 2017).
Regioselective Synthesis and Chemical Properties
Research into the regioselective synthesis of benzopyranoquinolinones via radical cyclization has demonstrated the ability to produce derivatives with high yields. This methodological advancement indicates potential for the synthesis of complex quinoline derivatives with applications in material science and pharmaceutical chemistry (Majumdar & Mukhopadhyay, 2003).
Novel Compounds Synthesis for Anticancer and Antimalarial Activities
The synthesis and biological evaluation of quinoline derivatives have been conducted to assess their potential in treating various diseases, including cancer and malaria. For instance, novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones were synthesized and showed significant in vitro cytotoxicity against human cancer cell lines and antimalarial activity, highlighting the therapeutic potential of quinoline derivatives (Mphahlele, Khoza, & Mabeta, 2016).
Fluorescent Sensor Development
Quinoline derivatives have been employed in the development of highly selective fluorescent sensors for detecting metal ions, such as cadmium and zinc. This application is crucial for environmental monitoring and the development of diagnostic tools (Zhou, Li, Shi, Tang, Chen, & Liu, 2012).
Corrosion Inhibition
Studies on the corrosion inhibitive properties of quinoline derivatives on steel in hydrochloric acid have shown that these compounds can offer significant protection against corrosion. This research suggests applications in the development of more effective corrosion inhibitors for industrial use (Ansari, Ramkumar, Nalini, & Quraishi, 2016).
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-12(22)21-10-2-3-13-6-9-16(11-17(13)21)20-18(23)14-4-7-15(19)8-5-14/h4-9,11H,2-3,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOSJCIYAKHHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(Dimethylamino)propenoyl]cyclohexanone](/img/structure/B2581106.png)

![3-Ethyl-8-((2-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2581108.png)
![1-cyclopropyl-4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one](/img/structure/B2581110.png)

![6-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2581112.png)



![1-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-3-phenylurea](/img/structure/B2581118.png)
![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2581119.png)